(1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride
Description
“(1R)-1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride” is a chiral amine derivative with a molecular formula of C₇H₁₁Cl₃N₂ and a molecular weight of 229.53 g/mol . Its structure features a pyridine ring substituted with a chlorine atom at position 6 and an ethylamine group at position 3, with the (1R)-configuration imparting stereochemical specificity. The compound is stored under inert conditions at 2–8°C to maintain stability . Safety data indicate hazards including skin irritation (H315), eye irritation (H319), and toxicity if swallowed (H302), necessitating precautions such as avoiding inhalation (P261) and using protective equipment (P280) . This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in developing bioactive molecules targeting neurological or metabolic pathways.
Properties
CAS No. |
1391444-87-3 |
|---|---|
Molecular Formula |
C7H10Cl2N2 |
Molecular Weight |
193.07 g/mol |
IUPAC Name |
(1R)-1-(6-chloropyridin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5(9)6-2-3-7(8)10-4-6;/h2-5H,9H2,1H3;1H/t5-;/m1./s1 |
InChI Key |
FFDARTLRQCBNRB-NUBCRITNSA-N |
Isomeric SMILES |
C[C@H](C1=CN=C(C=C1)Cl)N.Cl |
Canonical SMILES |
CC(C1=CN=C(C=C1)Cl)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-chloropyridine, which serves as the core structure.
Substitution Reaction: The 6-chloropyridine undergoes a substitution reaction with an appropriate ethanamine derivative under controlled conditions to introduce the ethanamine group at the 3-position.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing advanced techniques such as crystallization and purification to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural properties.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(1R)-1-(3-Fluoropyridin-2-yl)ethan-1-amine Dihydrochloride
- Structure : Substitutes chlorine with fluorine at pyridine position 3 and uses a dihydrochloride salt.
- The dihydrochloride salt improves aqueous solubility compared to the monohydrochloride form .
(R)-1-(3-Fluoropyridin-2-yl)ethylamine-d₃ Hydrochloride
- Structure : Features deuterium substitution on the ethylamine group and fluorine at pyridine position 3.
- Properties : Deuteriation reduces metabolic degradation rates, making it valuable in pharmacokinetic studies .
- Applications : Used as an internal standard in mass spectrometry or tracer studies.
Heterocyclic Ring Variants
(R)-1-(Pyrimidin-2-yl)ethan-1-amine Hydrochloride
- Structure : Replaces pyridine with pyrimidine, introducing a second nitrogen atom.
- Applications : Investigated in kinase inhibitor development.
Aromatic System Modifications
1-(4-Chloronaphthalen-1-yl)ethan-1-amine Hydrochloride
(1R)-1-(4-Bromo-3-fluorophenyl)ethan-1-amine Hydrochloride
- Structure : Replaces pyridine with a halogenated phenyl ring.
- Properties : Bromine’s steric bulk and fluorine’s electronegativity create unique electronic profiles for receptor modulation .
- Applications : Used in ligand design for G protein-coupled receptors (GPCRs).
Data Table: Key Properties of Selected Compounds
Research Findings and Implications
- Metabolic Stability : Deuterated analogues (e.g., ) demonstrate prolonged half-lives in vitro, highlighting their utility in drug metabolism studies .
- Solubility Enhancement: Dihydrochloride salts (e.g., ) exhibit improved solubility over monohydrochloride forms, aiding formulation development .
- Target Selectivity : Pyrimidine-based variants () show higher selectivity for kinase targets due to enhanced hydrogen-bonding interactions .
- Safety Profiles : The target compound’s hazards (H302, H315) necessitate stringent handling protocols compared to less toxic derivatives like fluorinated phenylamines .
Biological Activity
(1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H10ClN2
- Molecular Weight : 193.07 g/mol
- CAS Number : 1391444-87-3
- IUPAC Name : (1R)-1-(6-chloropyridin-3-yl)ethanamine; hydrochloride
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structural properties facilitate its binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and receptor modulation.
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against various bacterial strains. For instance, it has been evaluated for its activity against gram-positive bacteria and mycobacteria. In one study, compounds similar to this compound demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
Cytotoxicity
The cytotoxic profiles of this compound have also been assessed in cancer cell lines. Research indicates that certain derivatives exhibit submicromolar activity against cancer cells while showing minimal toxicity to normal cells. This selective toxicity is crucial for developing potential anticancer agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | Similar pyridine structure | Antibacterial and anticancer properties |
| 3-Cyanopyridines | Contains a cyano group | Different chemical and biological properties |
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological effects compared to similar compounds.
Study on Antibacterial Efficacy
A comprehensive study evaluated the antibacterial efficacy of various synthesized compounds, including those related to this compound. The results indicated that some derivatives exhibited superior antibacterial activity compared to clinically used antibiotics like ampicillin and rifampicin. Specifically, derivatives showed potent activity against MRSA and Enterococcus faecalis, indicating the potential for developing new therapeutic agents from this compound class .
Investigation of Cytotoxic Effects
Another study focused on the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that certain derivatives had a high selectivity index, meaning they effectively killed cancer cells while sparing normal cells, which is a desirable trait in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
